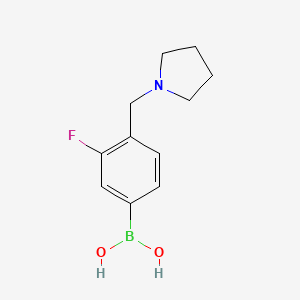

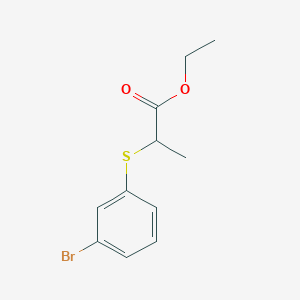

![molecular formula C12H12N2O B1401012 1,3,4,5-テトラヒドロベンゾ[b][1,6]ナフチリジン-10(2H)-オン CAS No. 108651-01-0](/img/structure/B1401012.png)

1,3,4,5-テトラヒドロベンゾ[b][1,6]ナフチリジン-10(2H)-オン

概要

説明

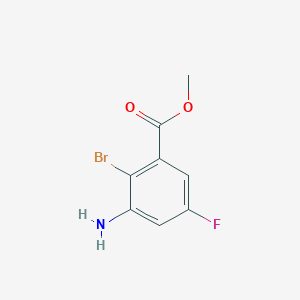

1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is a nitrogen-containing heterocyclic compound . It is a derivative of naphthyridines, which are analogs of naphthalene . Naphthyridines are classified into six types, depending on the location of the nitrogen atoms in the benzene rings .

Synthesis Analysis

In a study, 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines were obtained and their reactivity was studied . Novel derivatives of the tricyclic scaffold, including 1-phenylethynyl, 1-indol-3-yl, and azocino[4,5-b]quinoline derivatives, were synthesized and characterized .Molecular Structure Analysis

The molecular structure of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one is complex due to the presence of multiple rings and nitrogen atoms . The structure includes a naphthyridine core, which is a nitrogen-containing heterocyclic analog of naphthalene .Chemical Reactions Analysis

In the synthesis process, a series of reactions occur, including the formation of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines . The reactivity of these compounds was studied, leading to the synthesis of novel derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one can vary depending on its specific structure and the presence of any functional groups .科学的研究の応用

有機化学合成

この化合物は、10-アルキルアミノ-1,2,3,4-テトラヒドロベンゾ[b]-1,6-ナフチリジンの合成に使用されています . このプロセスには、N-(1-メチル-4-ピペリジリデン)アントラニル酸のアルキルアミドの環化と、10-クロロ-2-メチル-1,2,3,4-テトラヒドロベンゾ-[b]-1,6-ナフチリジンとアミン塩酸塩の反応が含まれます .

アルツハイマー病治療

この化合物の新規類似体は、アルツハイマー病の治療のために、改善された水溶性を持つ強力なホスホジエステラーゼ5阻害剤として特定されました .

抗癌性

この化合物を基に誘導できる機能化1,6-ナフチリジンは、抗癌剤、抗ヒト免疫不全ウイルス(HIV)、抗菌剤、鎮痛剤、抗炎症剤、抗酸化剤などのさまざまな用途を示しています .

性ホルモン調節剤

1,6-ナフチリジンコアの特異的かつ差別的な官能基化は、特定の活性につながります。 たとえば、(フェノキシ-アリール)ウレア付加1,6-ナフチリジンは、性ホルモン調節剤として作用します .

抗HIV剤

N-アリール化/クロモン/酸付加1,6-ナフチリジンは、抗HIV剤として作用します .

いくつかのヒト疾患の診断と治療

作用機序

Safety and Hazards

将来の方向性

Given the potential biological activities of naphthyridine derivatives, there is significant interest in further exploring the properties and potential applications of 1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one . This includes the development of new synthetic methods and the investigation of their potential as scaffolds for various inhibitors .

特性

IUPAC Name |

2,3,4,5-tetrahydro-1H-benzo[b][1,6]naphthyridin-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-8-3-1-2-4-10(8)14-11-5-6-13-7-9(11)12/h1-4,13H,5-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUBNNNBFLEJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NC3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

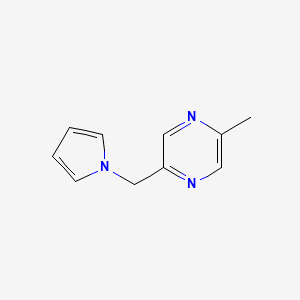

![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)

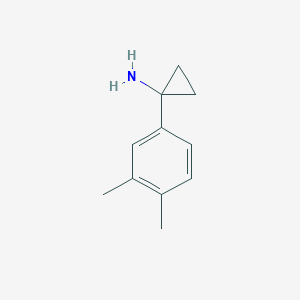

![3-[(4-Methyl-3-nitrophenoxy)methyl]piperidine](/img/structure/B1400949.png)